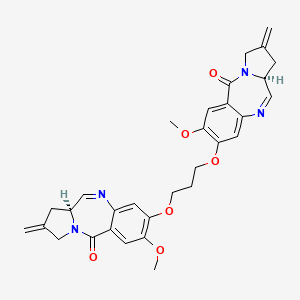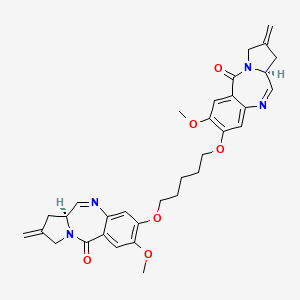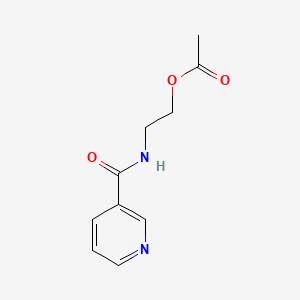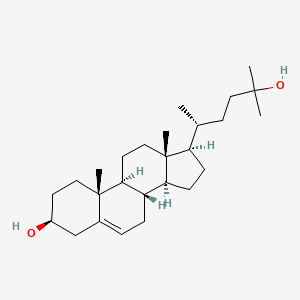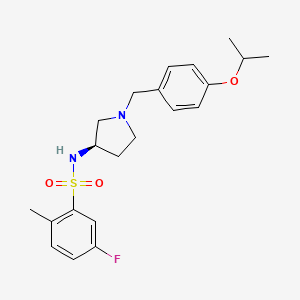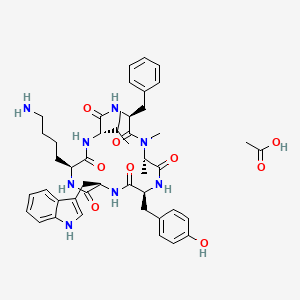
Seglitide acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de seglitide est un composé peptidique cyclique de formule moléculaire C46H60N8O9. Il est connu pour son rôle d’agoniste sélectif du récepteur 2 de la somatostatine (SSTR2). Ce composé a été étudié pour ses applications thérapeutiques potentielles, notamment dans la régulation de la sécrétion hormonale et de la pression artérielle .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L’acétate de seglitide est synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les étapes clés comprennent :
Couplage : Les acides aminés sont couplés à l’aide de réactifs tels que la dicyclohexylcarbodiimide (DCC) et l’hydroxybenzotriazole (HOBt).
Déprotection : Les groupes protecteurs sont éliminés à l’aide d’acide trifluoroacétique (TFA).
Cyclisation : Le peptide linéaire est cyclisé pour former la structure cyclique de l’acétate de seglitide.
Méthodes de Production Industrielle : La production industrielle de l’acétate de seglitide suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des synthétiseurs peptidiques automatisés et une chromatographie liquide haute performance (CLHP) pour la purification .
Analyse Des Réactions Chimiques
Types de Réactions : L’acétate de seglitide subit principalement des réactions de formation et de rupture de liaison peptidique. Il peut également participer à :
Oxydation : Le résidu tryptophane dans l’acétate de seglitide peut être oxydé dans des conditions spécifiques.
Réduction : Les liaisons disulfure, si elles sont présentes, peuvent être réduites à l’aide d’agents réducteurs tels que le dithiothréitol (DTT).
Réactifs et Conditions Courants :
Réactifs de Couplage : DCC, HOBt et N,N’-diisopropylcarbodiimide (DIC).
Réactifs de Déprotection : TFA pour éliminer les groupes protecteurs.
Agents Oxydants : Peroxyde d’hydrogène (H2O2) pour les réactions d’oxydation.
Agents Réducteurs : DTT pour les réactions de réduction.
Produits Principaux : Le produit principal de ces réactions est le peptide cyclique acétate de seglitide. Les sous-produits peuvent inclure des peptides linéaires et des intermédiaires partiellement protégés .
4. Applications de la Recherche Scientifique
L’acétate de seglitide a une large gamme d’applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et la cyclisation peptidiques.
Biologie : Investigué pour son rôle dans la modulation de la sécrétion hormonale, en particulier de la somatostatine.
Médecine : Exploré pour son potentiel dans le traitement de maladies telles que l’hypertension et les troubles hormonaux.
Industrie : Utilisé dans le développement de thérapeutiques et d’outils diagnostiques à base de peptides
Applications De Recherche Scientifique
Seglitide acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in modulating hormone secretion, particularly somatostatin.
Medicine: Explored for its potential in treating conditions like hypertension and hormone-related disorders.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools
Mécanisme D'action
L’acétate de seglitide exerce ses effets en se liant au récepteur 2 de la somatostatine (SSTR2). Cette liaison active le récepteur, conduisant à l’inhibition de l’adénylate cyclase et à une diminution subséquente des niveaux d’adénosine monophosphate cyclique (AMPc). Cela entraîne l’inhibition de la sécrétion hormonale, telle que l’hormone de croissance et le glucagon. Les cibles moléculaires comprennent les récepteurs couplés aux protéines G (RCPG) et les voies de signalisation en aval .
Composés Similaires :
Octreotide : Un autre analogue de la somatostatine avec une affinité réceptoriale similaire, mais des propriétés pharmacocinétiques différentes.
Lanréotide : Un analogue de la somatostatine à action prolongée utilisé à des fins thérapeutiques similaires.
Pasiréotide : Un analogue de la somatostatine à spectre plus large avec une affinité pour plusieurs sous-types de récepteurs de la somatostatine.
Unicité de l’Acétate de Seglitide : L’acétate de seglitide est unique par sa haute sélectivité pour le récepteur 2 de la somatostatine (SSTR2), ce qui en fait un outil précieux pour l’étude des effets spécifiques aux récepteurs. Sa structure cyclique contribue également à sa stabilité et à sa biodisponibilité par rapport aux peptides linéaires .
Comparaison Avec Des Composés Similaires
Octreotide: Another somatostatin analog with similar receptor affinity but different pharmacokinetic properties.
Lanreotide: A long-acting somatostatin analog used for similar therapeutic purposes.
Pasireotide: A broader spectrum somatostatin analog with affinity for multiple somatostatin receptor subtypes.
Uniqueness of Seglitide Acetate: this compound is unique in its high selectivity for the somatostatin receptor 2 (SSTR2), making it a valuable tool for studying receptor-specific effects. Its cyclic structure also contributes to its stability and bioavailability compared to linear peptides .
Propriétés
Numéro CAS |
99248-33-6 |
|---|---|
Formule moléculaire |
C46H60N8O9 |
Poids moléculaire |
869.0 g/mol |
Nom IUPAC |
acetic acid;(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C44H56N8O7.C2H4O2/c1-26(2)38-43(58)50-37(23-28-12-6-5-7-13-28)44(59)52(4)27(3)39(54)48-35(22-29-17-19-31(53)20-18-29)41(56)49-36(24-30-25-46-33-15-9-8-14-32(30)33)42(57)47-34(40(55)51-38)16-10-11-21-45;1-2(3)4/h5-9,12-15,17-20,25-27,34-38,46,53H,10-11,16,21-24,45H2,1-4H3,(H,47,57)(H,48,54)(H,49,56)(H,50,58)(H,51,55);1H3,(H,3,4)/t27-,34-,35-,36+,37-,38-;/m0./s1 |
Clé InChI |
FIKSSPSBVSPVFU-WIKDFEFZSA-N |
SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O.CC(=O)O |
SMILES isomérique |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O.CC(=O)O |
SMILES canonique |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O.CC(=O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
99248-33-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
cyclo(MATTLVP) cyclo(N-Me-Ala-Tyr-Trp-Lys-Val-Phe) cyclo(N-methylalanyl-tyrosyl-tryptophyl-lysyl-valyl-phenylalanyl) L 363586 L-363586 MK 678 MK-678 seglitide seglitide acetate seglitide monoacetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


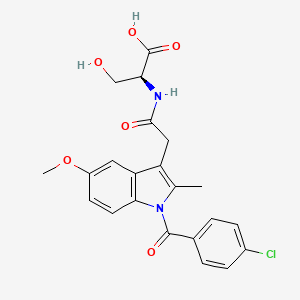

![4-(2-aminopropanoylamino)-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1681645.png)
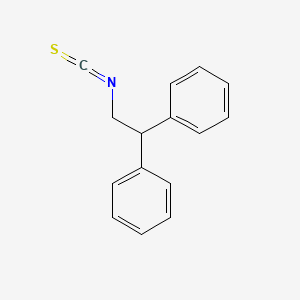
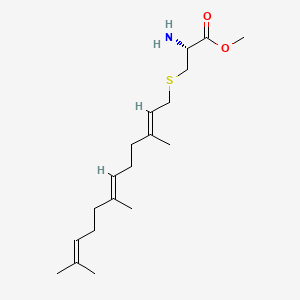
![[(2S)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] dihydrogen phosphate](/img/structure/B1681648.png)
